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Compound of Interest

Compound Name: 3,3-Dimethyl-2-oxobutanal

Cat. No.: B1267635

In-Depth Technical Guide to 3,3-Dimethyl-2-
oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3,3-Dimethyl-2-oxobutanal, a significant alpha-ketoaldehyde. The document
details its structural characteristics, physicochemical parameters, and spectroscopic profile.
Furthermore, it outlines relevant information on its chemical reactivity and safety
considerations. This guide is intended to be a valuable resource for researchers and
professionals engaged in chemical synthesis, analysis, and drug development, offering a
consolidated source of technical data and methodologies.

Chemical Identity and Structure

3,3-Dimethyl-2-oxobutanal, also known as tert-butylglyoxal, is a dicarbonyl compound
featuring both a ketone and an aldehyde functional group. The presence of a bulky tert-butyl
group adjacent to the ketone functionality significantly influences its steric and electronic
properties.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3,3-dimethyl-2-oxobutanal[1][2][3]
tert-Butylglyoxal, 3,3-dimethyl-2-

Synonyms oxobutyraldehyde, 3,3-dimethylbutan-1,2-dione,
t-Butylglyoxal[4][5]

CAS Number 4480-47-1[1][2][4]

Molecular Formula

CeH1002[1][4]

Molecular Weight 114.14 g/mol [1][3]

nchi INChl=1S/C6H1002/c1-6(2,3)5(8)4-7/h4H,1-
3H3[1][2]

InChiKey ASONUAQLGIPYMA-UHFFFAOYSA-N[1][2]

SMILES CC(C)(C)C(=0)C=0[1][3]

Physicochemical Properties

The physical and chemical properties of 3,3-Dimethyl-2-oxobutanal are summarized in the

table below. These properties are crucial for its handling, storage, and application in various

chemical reactions.

Table 2: Physicochemical Data
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Property Value Reference
Physical Form Powder [2]

Melting Point 78-80 °C [2]

Boiling Point 128.2 °C at 760 mmHg [41[5]
Density 0.935 g/cm? [415]

Flash Point 34.4°C [4](5]
Refractive Index 1.406 [415]

LogP (predicted) 0.80050 [4115]
Water Solubility Soluble [6]

Spectroscopic Data

Detailed experimental spectroscopic data for 3,3-Dimethyl-2-oxobutanal is not readily
available in public literature. However, predicted data and information from closely related
compounds can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data suggests a molecular ion peak [M]+ at m/z 114.06753.
Common adducts include [M+H]+ at 115.07536 and [M+Na]+ at 137.05730.[7] A likely
fragmentation pattern for a-ketoaldehydes involves cleavage of the C-C bond between the two
carbonyl groups. For 3,3-Dimethyl-2-oxobutanal, this would lead to characteristic fragments.
The NIST Mass Spectrometry Data Center provides a GC-MS spectrum with top peaks at m/z
29, 41, and 57.[3]

NMR Spectroscopy

While specific experimental spectra for 3,3-Dimethyl-2-oxobutanal are not available, the
expected chemical shifts can be predicted based on its structure.

* 'H NMR: A singlet for the aldehydic proton would be expected in the downfield region
(around 9-10 ppm). A singlet for the nine equivalent protons of the tert-butyl group would
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appear in the upfield region (around 1.0-1.5 ppm).

e 13C NMR: The aldehydic and ketonic carbonyl carbons would show signals in the highly
deshielded region (190-220 ppm). The quaternary carbon and the methyl carbons of the tert-
butyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-Dimethyl-2-oxobutanal is expected to show strong characteristic
absorption bands for the two carbonyl groups. The aldehyde C=0 stretch typically appears
around 1740-1720 cm~1, while the ketone C=0 stretch is expected around 1725-1705 cm™1,
The aldehydic C-H stretch would likely show two weak bands in the region of 2830-2800 cm~1
and 2730-2700 cm™1.

Chemical Reactivity
Atmospheric Reactivity

Studies on the atmospheric degradation of 3,3-Dimethyl-2-oxobutanal have been conducted.
It reacts with atmospheric oxidants such as Cl atoms, OH radicals, and NOs radicals. The main
degradation products are carbonyl compounds, including acetone, formaldehyde, and 2,2-
dimethylpropanal.[8]

Reactivity with Biological Nucleophiles

As an a-ketoaldehyde, 3,3-Dimethyl-2-oxobutanal is expected to be reactive towards
biological nucleophiles such as the thiol groups of cysteine residues and the amine groups of
lysine residues in proteins. This reactivity is a general characteristic of a,3-unsaturated
carbonyl compounds and can lead to the formation of covalent adducts.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of 3,3-
Dimethyl-2-oxobutanal are not extensively documented in publicly accessible literature. The
following sections provide general methodologies that can be adapted for this compound.

Synthesis
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A potential synthetic route to 3,3-Dimethyl-2-oxobutanal is through the oxidation of 3,3-
dimethyl-2-butanone (pinacolone).[9][10]

Workflow for a Potential Synthesis:

Pinacolone Oxidation Aqueous Workup Purification 3.3-Dimethyl-2-oxobutanal
(e.g., with SeO2 or other suitable oxidizing agent) (Extraction and Washing) (e.g., Recrystallization or Chromatography) ’ yi-s

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,3-Dimethyl-2-oxobutanal.

Purification

Recrystallization Protocol:

A general procedure for the purification of a solid organic compound by recrystallization
involves the following steps:

» Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room
temperature but highly soluble at the solvent's boiling point.

 Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
e Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

o Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in
an ice bath to induce crystallization.

« |solation: Collect the crystals by vacuum filtration.
e Washing: Wash the crystals with a small amount of cold solvent.
e Drying: Dry the purified crystals.

Logical Diagram for Purification:
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Caption: Decision workflow for purification by recrystallization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):
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GC-MS is a suitable technique for the analysis of volatile compounds like 3,3-Dimethyl-2-
oxobutanal. A general GC-MS method would involve:

e Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

o Carrier Gas: Helium at a constant flow rate.

« Injector: Split/splitless injector at an elevated temperature.

o Oven Program: A temperature ramp to separate components based on their boiling points.
o MS Detector: Electron ionization (El) source with a quadrupole mass analyzer.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking 3,3-Dimethyl-2-
oxobutanal to specific biological signaling pathways. However, as an a-ketoaldehyde, it
belongs to a class of compounds known to be involved in cellular signaling, often through their
reactivity with proteins and other biomolecules. a-Keto acid dehydrogenase complexes, for
instance, are key players in metabolic signaling.[1][7] Reactive aldehydes can modulate
signaling pathways by forming adducts with key proteins.

Hypothesized Interaction with Cellular Signaling:

3,3-Dimethyl-2-oxobutanal reacts with | Biological Nucleophiles forms Protein Adducts Modulation of
(a-Ketoaldehyde) " | (e.g., Cys, Lys residues) . Signaling Pathways

Click to download full resolution via product page

Caption: Hypothesized mechanism of interaction with cellular components.

Safety and Handling

3,3-Dimethyl-2-oxobutanal is classified as a warning-level hazard. It is reported to cause skin
irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
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coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet
(SDS) provided by the supplier.

Conclusion

3,3-Dimethyl-2-oxobutanal is a reactive a-ketoaldehyde with a unique structural feature of a
tert-butyl group. This guide has summarized its key physical, chemical, and spectroscopic
properties based on available data. While detailed experimental protocols and its specific roles
in biological signaling are yet to be fully elucidated, the information provided herein serves as a
foundational resource for scientists and researchers. Further investigation into its reactivity and
biological activity is warranted to fully understand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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